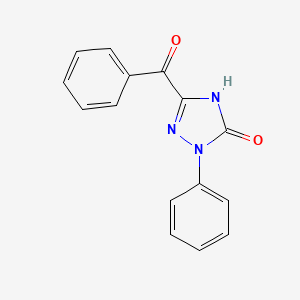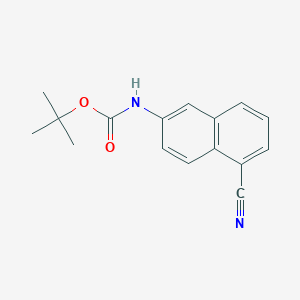![molecular formula C11H10F3N5 B11851960 9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine CAS No. 872624-35-6](/img/structure/B11851960.png)
9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-amine is a complex organic compound that features a purine base structure with a trifluoromethyl-substituted cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors
Enantioselective Synthesis of Cyclopentene Ring: This step often involves the use of chiral catalysts to ensure the desired stereochemistry. For example, the enantioselective hydrogenation of a suitable precursor can yield the (S)-cyclopentene derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Coupling with Purine Base: The final step involves coupling the trifluoromethyl-substituted cyclopentene with a purine derivative under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to replace specific substituents on the purine ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: NaH, LDA, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds.
Scientific Research Applications
(S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities. Its unique structure allows it to interact with specific molecular targets in the body.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(S)-9-(Cyclopent-2-en-1-yl)-9H-purin-6-amine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
(S)-9-(3-Methylcyclopent-2-en-1-yl)-9H-purin-6-amine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions with molecular targets.
(S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-ol:
Uniqueness
The presence of the trifluoromethyl group in (S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-amine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry, where it can be used to design drugs with improved pharmacokinetic profiles.
Properties
CAS No. |
872624-35-6 |
|---|---|
Molecular Formula |
C11H10F3N5 |
Molecular Weight |
269.23 g/mol |
IUPAC Name |
9-[(1S)-3-(trifluoromethyl)cyclopent-2-en-1-yl]purin-6-amine |
InChI |
InChI=1S/C11H10F3N5/c12-11(13,14)6-1-2-7(3-6)19-5-18-8-9(15)16-4-17-10(8)19/h3-5,7H,1-2H2,(H2,15,16,17)/t7-/m0/s1 |
InChI Key |
OTWLINXCENWAMH-ZETCQYMHSA-N |
Isomeric SMILES |
C1CC(=C[C@H]1N2C=NC3=C(N=CN=C32)N)C(F)(F)F |
Canonical SMILES |
C1CC(=CC1N2C=NC3=C(N=CN=C32)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)

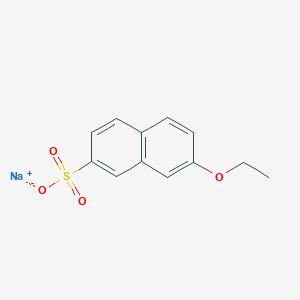
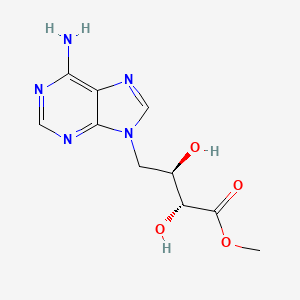
![2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11851908.png)


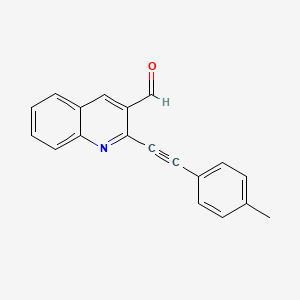
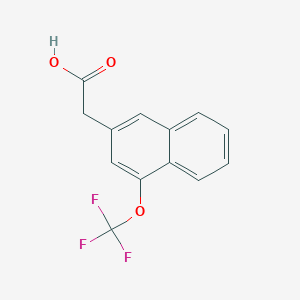

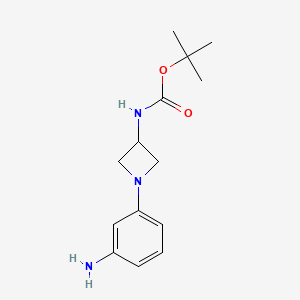
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11851942.png)
